Sodium 5-phenyl-1,3-oxazole-2-carboxylate
Overview
Description
Sodium 5-phenyl-1,3-oxazole-2-carboxylate: is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylacetic acid and hydrazine hydrate.
Reaction Steps: The phenylacetic acid is first converted to its hydrazide derivative through a reaction with hydrazine hydrate. This intermediate is then cyclized under acidic conditions to form the oxazole ring.
Final Steps: The resulting oxazole compound is then treated with sodium hydroxide to form the sodium salt of the carboxylate.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups, such as amines.
Substitution: The phenyl group can be substituted with different functional groups to create a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the oxazole ring.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different substituents on the phenyl ring.
Mechanism of Action
Mode of Action
Oxazoles, in general, are known to interact with various biological targets based on their chemical diversity . More research is required to elucidate the specific interactions of Sodium 5-phenyl-1,3-oxazole-2-carboxylate with its targets and the resulting changes.
Biochemical Pathways
Oxazoles are known to be involved in a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
Given the diverse biological activities of oxazoles , it is likely that this compound may have multiple effects at the molecular and cellular levels
Scientific Research Applications
Chemistry: Sodium 5-phenyl-1,3-oxazole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-phenyl-1,3,4-oxadiazole-2-carboxylate: Similar structure but with an additional oxygen atom in the ring.
2-phenyl-1,3-oxazole-4,5-dicarboxylic acid: Similar oxazole ring but with different carboxylate groups.
Properties
IUPAC Name |
sodium;5-phenyl-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.Na/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7;/h1-6H,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBVNWMORVQGEI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1329698-96-5 | |
Record name | sodium 5-phenyl-1,3-oxazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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